molecular formula C21H20FNO2 B5774578 N-[3-(benzyloxy)-4-methoxybenzyl]-3-fluoroaniline

N-[3-(benzyloxy)-4-methoxybenzyl]-3-fluoroaniline

Cat. No. B5774578
M. Wt: 337.4 g/mol
InChI Key: NDNJWCQERNYTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(benzyloxy)-4-methoxybenzyl]-3-fluoroaniline, also known as BMBFA, is a chemical compound that has been studied for its potential use in scientific research. This compound has unique properties that make it useful for various applications, including drug discovery and development.

Mechanism of Action

The mechanism of action of N-[3-(benzyloxy)-4-methoxybenzyl]-3-fluoroaniline involves the inhibition of tubulin polymerization, which is essential for cell division. N-[3-(benzyloxy)-4-methoxybenzyl]-3-fluoroaniline binds to the colchicine-binding site of tubulin, preventing its polymerization and leading to cell cycle arrest. This mechanism of action is similar to that of other tubulin inhibitors, such as paclitaxel and vinblastine.
Biochemical and Physiological Effects:
N-[3-(benzyloxy)-4-methoxybenzyl]-3-fluoroaniline has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. N-[3-(benzyloxy)-4-methoxybenzyl]-3-fluoroaniline has also been found to inhibit the migration and invasion of cancer cells, preventing their spread to other parts of the body. In addition, N-[3-(benzyloxy)-4-methoxybenzyl]-3-fluoroaniline has been found to have anti-inflammatory properties, making it useful for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-[3-(benzyloxy)-4-methoxybenzyl]-3-fluoroaniline has several advantages and limitations for lab experiments. One of the advantages of N-[3-(benzyloxy)-4-methoxybenzyl]-3-fluoroaniline is its selectivity for cancer cells, making it a useful tool for cancer detection. N-[3-(benzyloxy)-4-methoxybenzyl]-3-fluoroaniline is also relatively stable, making it easy to handle in the lab. However, N-[3-(benzyloxy)-4-methoxybenzyl]-3-fluoroaniline has several limitations, including its low solubility in water, which can make it difficult to administer to cells in vitro. In addition, N-[3-(benzyloxy)-4-methoxybenzyl]-3-fluoroaniline has not been studied extensively in vivo, and its efficacy and safety in animal models are not well understood.

Future Directions

There are several future directions for the study of N-[3-(benzyloxy)-4-methoxybenzyl]-3-fluoroaniline. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the study of its efficacy and safety in animal models, particularly in the treatment of cancer. In addition, N-[3-(benzyloxy)-4-methoxybenzyl]-3-fluoroaniline could be studied for its potential use in combination with other anticancer drugs to improve their efficacy. Finally, the development of N-[3-(benzyloxy)-4-methoxybenzyl]-3-fluoroaniline analogs with improved solubility and selectivity could lead to the discovery of new anticancer agents.
Conclusion:
In conclusion, N-[3-(benzyloxy)-4-methoxybenzyl]-3-fluoroaniline is a chemical compound that has been studied for its potential use in scientific research, particularly in drug discovery and development. This compound has unique properties that make it useful for various applications, including cancer detection and treatment. While there are limitations to its use, the study of N-[3-(benzyloxy)-4-methoxybenzyl]-3-fluoroaniline has the potential to lead to the discovery of new anticancer agents and diagnostic tools.

Synthesis Methods

The synthesis of N-[3-(benzyloxy)-4-methoxybenzyl]-3-fluoroaniline involves several steps, including the reaction of 3-bromoanisole with benzyl alcohol to form 3-(benzyloxy)anisole. This compound is then reacted with 4-methoxybenzyl chloride to form N-[3-(benzyloxy)-4-methoxybenzyl]aniline. Finally, the addition of fluorine to this compound leads to the formation of N-[3-(benzyloxy)-4-methoxybenzyl]-3-fluoroaniline. The synthesis method of N-[3-(benzyloxy)-4-methoxybenzyl]-3-fluoroaniline is complex, and it requires skilled chemists to carry out the reaction successfully.

Scientific Research Applications

N-[3-(benzyloxy)-4-methoxybenzyl]-3-fluoroaniline has been studied for its potential use in scientific research, particularly in drug discovery and development. This compound has been found to have anticancer properties, and it has been shown to inhibit the growth of cancer cells in vitro. N-[3-(benzyloxy)-4-methoxybenzyl]-3-fluoroaniline has also been studied for its potential use as a diagnostic tool for cancer. It has been found that N-[3-(benzyloxy)-4-methoxybenzyl]-3-fluoroaniline can selectively bind to cancer cells, making it a useful tool for cancer detection.

properties

IUPAC Name

3-fluoro-N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO2/c1-24-20-11-10-17(14-23-19-9-5-8-18(22)13-19)12-21(20)25-15-16-6-3-2-4-7-16/h2-13,23H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNJWCQERNYTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=CC(=CC=C2)F)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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